molecular formula C14H22ClN3 B1386988 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine CAS No. 899425-88-8

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine

Cat. No. B1386988
CAS RN: 899425-88-8
M. Wt: 267.8 g/mol
InChI Key: UHOXLIQYMBZNNB-UHFFFAOYSA-N
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Description

“3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine” is a compound with the molecular formula C25H30ClN5O . It is a heterocyclic organic compound that can be used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a chloro-methylphenyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 452.0 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 7 . The exact mass and monoisotopic mass are 451.2138883 g/mol .

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for this compound.

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists at receptor sites . The exact interaction would depend on the specific target and the structural characteristics of the compound.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that multiple pathways could potentially be affected. The exact pathways would depend on the specific targets of the compound.

Result of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3/c1-12-3-4-13(15)11-14(12)18-9-7-17(8-10-18)6-2-5-16/h3-4,11H,2,5-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOXLIQYMBZNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine

Synthesis routes and methods

Procedure details

A solution of 2-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propyl)isoindoline-1,3-dione (397 mg, 1.0 mmol) and hydrazine monohydrate (52 mg, 1.04 mmol) in ethanol (5 mL) was heated at 70° C. for 12 h. After the reaction cooled to room temperature, the solid was filtered off, and filtrate was evaporated to give the title compound, used without further purification.
Name
2-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propyl)isoindoline-1,3-dione
Quantity
397 mg
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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